(1R,10S,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Koumine can be synthesized through various methods. One notable approach involves the use of a bioinspired cyclization process. This method includes a Friedel-Crafts-type cyclization, which has been seminal in the synthetic design of koumine . Another approach involves the use of intramolecular [3 + 2] cycloaddition of nitrone prepared from hydroxylamine and indole .
Industrial Production Methods
In industrial settings, koumine is often extracted from the roots of Gelsemium elegans. The extraction process involves the use of solvents and subsequent purification steps to isolate the alkaloid in its pure form .
Chemical Reactions Analysis
Types of Reactions
Koumine undergoes various chemical reactions, including:
Oxidation: Koumine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in koumine.
Substitution: Koumine can undergo substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Common reagents used in the reactions involving koumine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of koumine include various oxidized and reduced derivatives, which have been studied for their enhanced pharmacological properties .
Scientific Research Applications
Koumine has a wide range of scientific research applications:
Medicine: Koumine has shown promise as an antitumor, anti-inflammatory, and analgesic agent.
Industry: Koumine is used in the development of new pharmaceuticals and as a lead compound in drug discovery.
Mechanism of Action
Koumine exerts its effects through multiple molecular targets and pathways. It has been shown to:
Induce oxidative stress: Koumine promotes the production of reactive oxygen species, leading to oxidative stress in cells.
Modulate signaling pathways: Koumine affects the NF-κB and ERK/p38 MAPK signaling pathways, which are involved in cell proliferation and apoptosis.
Influence mitochondrial function: Koumine impacts mitochondrial membrane potential and promotes apoptosis through the mitochondrial pathway.
Comparison with Similar Compounds
Koumine is similar to other indole alkaloids such as gelsemine, gelsevirine, and gelsenicine, which are also derived from Gelsemium elegans . koumine is unique in its ability to modulate multiple signaling pathways and its broad range of pharmacological effects .
List of Similar Compounds
- Gelsemine
- Gelsevirine
- Gelsenicine
- Berberine (another alkaloid with similar pharmacological properties)
Koumine stands out due to its potent effects and diverse applications in scientific research and medicine.
Biological Activity
The compound (1R,10S,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene is a complex organic molecule notable for its unique stereochemistry and intricate fused ring structure. This article explores its biological activity and potential applications in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 306 g/mol. Its structure includes multiple functional groups and stereogenic centers which contribute to its reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C20H22N2O |
Molecular Weight | 306 g/mol |
LogP | 2.73 |
Polar Surface Area (Å) | 25 |
Heavy Atoms Count | 23 |
Number of Rings | 6 |
1. Antioxidant Properties
Compounds with similar structural features have demonstrated significant antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems. This property is essential in protecting cells from damage caused by reactive oxygen species (ROS) .
2. Anticancer Activity
Research indicates that complex ring structures often exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds structurally related to this molecule have shown effectiveness against breast and lung cancer cells .
3. Antimicrobial Effects
The presence of nitrogen and oxygen atoms in the structure contributes to antimicrobial properties against a range of pathogens including bacteria and fungi. Studies have shown that derivatives of this compound can inhibit the growth of resistant strains of bacteria .
The biological activities of this compound are attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids:
- Interaction Studies : Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are employed to evaluate binding affinities and mechanisms.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer progression or microbial resistance .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity against Staphylococcus aureus using disk diffusion methods. The compound showed notable inhibition zones indicating effective antimicrobial properties.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Compound A | Similar ring system | Anticancer | Higher cytotoxicity |
Compound B | Nitrogen-containing | Antimicrobial | Enhanced solubility due to hydroxyl group |
Compound C | Multiple double bonds | Antioxidant | Selective inhibition against ROS |
This comparative analysis highlights how small structural variations can lead to significant differences in biological activity and therapeutic potential.
Properties
IUPAC Name |
(1R,10S,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-3-19-11-22(2)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-23-17/h3-7,12,14,16-17H,1,8-11H2,2H3/t12-,14+,16-,17+,19-,20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLYEMHGPMGUOT-SQMWYMQWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@]2([C@@H]3C[C@@H]4C5=NC6=CC=CC=C6[C@@]52C[C@H]1[C@H]3CO4)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1358-76-5 | |
Record name | Koumine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1358-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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